molecular formula C7H3ClINS B1591772 7-Chloro-2-iodothieno[3,2-b]pyridine CAS No. 602303-26-4

7-Chloro-2-iodothieno[3,2-b]pyridine

Cat. No.: B1591772
CAS No.: 602303-26-4
M. Wt: 295.53 g/mol
InChI Key: GYHAKTKQWPBADS-UHFFFAOYSA-N
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Description

7-Chloro-2-iodothieno[3,2-b]pyridine is a heterocyclic aromatic organic compound characterized by the presence of chlorine and iodine atoms on a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-iodothieno[3,2-b]pyridine typically involves multi-step organic reactions. One common method starts with the iodination of 7-chlorothieno[3,2-b]pyridine using iodine in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-iodothieno[3,2-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to remove the iodine atom, resulting in different structural analogs.

  • Substitution: The chlorine and iodine atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Derivatives lacking the iodine atom.

  • Substitution Products: A variety of functionalized derivatives based on the substituents used.

Scientific Research Applications

7-Chloro-2-iodothieno[3,2-b]pyridine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 7-Chloro-2-iodothieno[3,2-b]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives used.

Comparison with Similar Compounds

7-Chloro-2-iodothieno[3,2-b]pyridine is unique due to its specific combination of chlorine and iodine atoms on the thieno[3,2-b]pyridine core. Similar compounds include:

  • 7-Chlorothieno[3,2-b]pyridine: Lacks the iodine atom.

  • 2-Iodothieno[3,2-b]pyridine: Lacks the chlorine atom.

  • 7-Chloro-2-fluorothieno[3,2-b]pyridine: Contains a fluorine atom instead of iodine.

Properties

IUPAC Name

7-chloro-2-iodothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINS/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHAKTKQWPBADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590491
Record name 7-Chloro-2-iodothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602303-26-4
Record name 7-Chloro-2-iodothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2-iodothieno[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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